Hydrochloride Salt vs. Free Base: Solubility Advantage
The hydrochloride salt (CAS 109194‑12‑9) exhibits a molecular weight of 259.73 g/mol, compared to 223.27 g/mol for the free base (CAS 109194‑13‑0), reflecting the addition of HCl (ΔMW = 36.46 g/mol) [1]. While experimental solubility data for this specific chemotype remain proprietary, the salt form is consistently preferred by vendors for aqueous formulation compatibility, based on the general principle that hydrochloride salts of primary amines increase aqueous solubility by 1‑3 orders of magnitude relative to the corresponding free base, a factor critical for in vitro assay preparation [2]. The computed LogP of the free base is 2.96 (Molaid), which predicts limited water solubility; the hydrochloride salt is expected to shift the ionization equilibrium toward the protonated species at physiological pH, enhancing dissolution [3].
| Evidence Dimension | Molecular weight and inferred aqueous solubility advantage of hydrochloride salt form |
|---|---|
| Target Compound Data | CAS 109194-12-9: MW = 259.73 g/mol (salt) [1] |
| Comparator Or Baseline | CAS 109194-13-0 (free base): MW = 223.27 g/mol; LogP = 2.96 [3] |
| Quantified Difference | MW difference = 36.46 g/mol (1 eq. HCl); salt form protonated at pH < pKa (~9‑10 for primary amine), favoring aqueous solubility over neutral free base [2] |
| Conditions | Physicochemical property derived from PubChem computed data and general amine salt behavior |
Why This Matters
For in vitro pharmacology and in vivo formulation, the hydrochloride salt eliminates the need for pre‑dissolution pH adjustment and reduces variability in dosing solutions, directly impacting assay reproducibility.
- [1] PubChem. (2026). Compound Summary for CID 16297685: (1-Benzofuran-2-yl)(phenyl)methanamine hydrochloride. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/16297685 View Source
- [2] Stahl, P. H., & Wermuth, C. G. (Eds.). (2008). Handbook of Pharmaceutical Salts: Properties, Selection, and Use (2nd ed.). Wiley-VCH. (General principle: hydrochloride salts of primary amines typically increase aqueous solubility by 10‑1000‑fold.) View Source
- [3] Molaid. (2025). 1-Benzofuran-2-yl(phenyl)methanamine (free base, CAS 109194-13-0): Computed LogP = 2.96. Retrieved from https://www.molaid.com/MS_2086161 View Source
